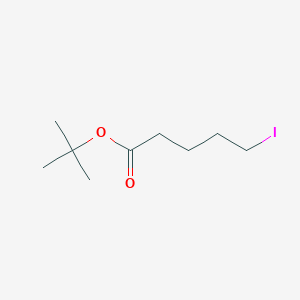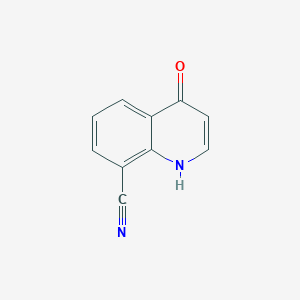![molecular formula C9H4BrNS2 B1283090 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile CAS No. 176787-96-5](/img/structure/B1283090.png)
5'-Bromo-[2,2'-bithiophene]-5-carbonitrile
Descripción general
Descripción
5-Bromo-[2,2'-bithiophene]-5-carbonitrile is a five-ring heterocyclic compound, which is a derivative of bithiophene. It is a colorless solid with a molecular weight of 302.05 g/mol. It has a melting point of 132-134 °C and a boiling point of 447-449 °C. 5-Bromo-[2,2'-bithiophene]-5-carbonitrile is insoluble in water, but is soluble in organic solvents such as ethanol, ethyl acetate, and dimethylformamide.
Aplicaciones Científicas De Investigación
Computational Analysis and Molecular Structure
- Speculative Assessment and Molecular Composition : 5-bromo-3-nitropyridine-2-carbonitrile (5B3N2C), a related compound, has been computationally analyzed for its molecular structure and energy, demonstrating important electronic properties. Molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses were conducted to evaluate electron density and reactive sites. Its biological significance was explored through molecular docking with target proteins, indicating potential inhibitor properties (Arulaabaranam et al., 2021).
Synthesis and Crystallographic Analysis
- Coordinated Compliance in Dihydrofuran Carbonitrile Derivatives : Research on dihydrofuran carbonitrile derivatives, similar in structure to 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile, demonstrated coordinated compliance of chloro-methyl and bromo-methyl exchange rules. Crystallographic data provided insights into their structural formation, important for understanding molecular interactions (Swamy et al., 2020).
Electronic and Optical Properties
- Electrochromic Behavior of Polythiophenes : A study focused on novel polythiophenes, which include bithiophene units like this compound, revealed insights into their stability, electrochemical, and electrochromic behaviors. These properties are significant for applications in organic electronics (Kula et al., 2019).
Photovoltaic Properties
- Improvement of Photovoltaic Properties : Molecular engineering studies on cyanopyrid-2,6-dione-based donors revealed enhanced optoelectronic and photovoltaic properties. This research highlights the potential of bithiophene derivatives in solar energy applications (Hundal et al., 2019).
Fluorescence and Photosensitization
- Novel Bithiophene Dimers : Group 14 element-bridged bithiophene dimers, including bromo-substituted versions, were developed for their red-to-NIR fluorescence and singlet oxygen generation capabilities. Such properties are crucial for phototherapeutic applications (Hayashi et al., 2021).
Lasing Applications
- Synthesis for Lasing Application : Research on methoxy- or cyano-substituted thiophene/phenylene co-oligomers showcased their potential in lasing applications, underscoring the significance of bithiophene derivatives in optoelectronics (Matsuo et al., 2020).
Polymer Solar Cells
- Efficient Fullerene-Free Polymer Solar Cells : Studies on wide-bandgap polythiophenes, incorporating bithiophene moieties, were conducted for their application in polymer solar cells. These investigations contribute to the development of more efficient solar cell technologies (Wang et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is a bromothiophene derivative . Bromothiophene derivatives are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific context of their use .
Mode of Action
The mode of action of 5’-Bromo-[2,2’-bithiophene]-5-carbonitrile involves its reaction with various aryl iodides bearing an electron-donating or electron-withdrawing substituent . This suggests that the compound may act as a building block in the synthesis of more complex molecules, contributing to the formation of new bonds and structures.
Análisis Bioquímico
Biochemical Properties
5’-Bromo-[2,2’-bithiophene]-5-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve electron-donating or electron-withdrawing substituents. For instance, it has been used in the synthesis of trimethyl-[2,2’;5’,2";5",2"]quaterthiophen-5-yl-silane and 5-hexylsulfanyl-2,2’:5’,2’'-terthiophene . These interactions are crucial for the formation of stable and reactive intermediates in organic synthesis.
Cellular Effects
The effects of 5’-Bromo-[2,2’-bithiophene]-5-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 5’-Bromo-[2,2’-bithiophene]-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s bromine atom plays a crucial role in these interactions, facilitating the formation of stable complexes with target enzymes and proteins . These binding interactions can lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Bromo-[2,2’-bithiophene]-5-carbonitrile have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5’-Bromo-[2,2’-bithiophene]-5-carbonitrile remains stable under specific storage conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 5’-Bromo-[2,2’-bithiophene]-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular signaling and metabolic imbalances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
5’-Bromo-[2,2’-bithiophene]-5-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the synthesis and degradation of organic molecules . These interactions can lead to changes in metabolic flux and the levels of specific metabolites within the cell, further impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 5’-Bromo-[2,2’-bithiophene]-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The distribution of 5’-Bromo-[2,2’-bithiophene]-5-carbonitrile within the cell can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of 5’-Bromo-[2,2’-bithiophene]-5-carbonitrile is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it ensures that 5’-Bromo-[2,2’-bithiophene]-5-carbonitrile is present in the right place at the right time to participate in biochemical reactions . The compound’s localization can also affect its interactions with other biomolecules, further influencing its overall impact on cellular function.
Propiedades
IUPAC Name |
5-(5-bromothiophen-2-yl)thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNS2/c10-9-4-3-8(13-9)7-2-1-6(5-11)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVCHDZJRUEOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176787-96-5 | |
| Record name | 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)

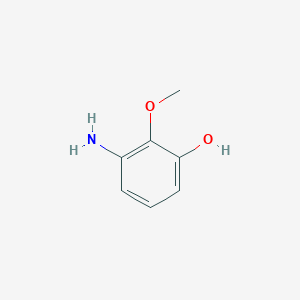
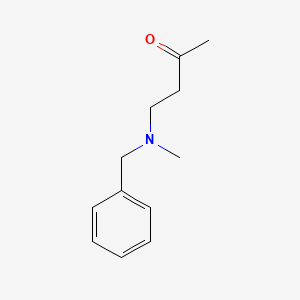


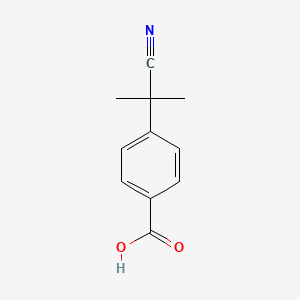

![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)



